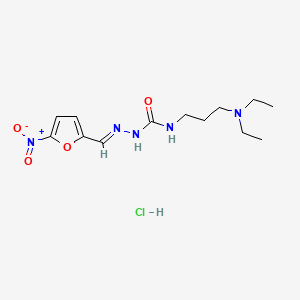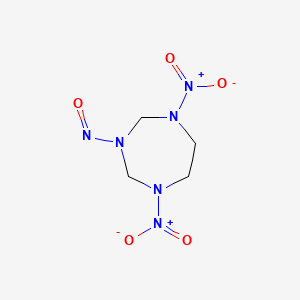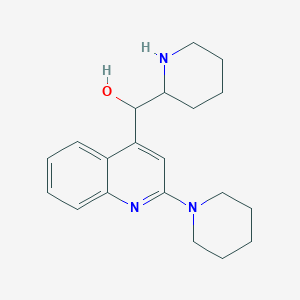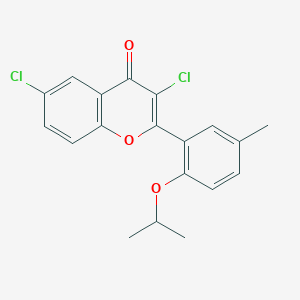
Nitrofuraldehyde diethylaminopropylsemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitrofuraldehyde diethylaminopropylsemicarbazone is a synthetic compound known for its antimicrobial properties. It is a derivative of nitrofuran, a class of compounds widely used in medical and veterinary applications due to their broad-spectrum antibacterial activity. This compound is particularly effective against Gram-positive and Gram-negative bacteria, making it valuable in treating various infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nitrofuraldehyde diethylaminopropylsemicarbazone typically involves the reaction of nitrofuraldehyde with diethylaminopropylsemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and continuous monitoring to maintain product quality. The final product is purified through crystallization or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
Nitrofuraldehyde diethylaminopropylsemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the nitro group, affecting the compound’s antimicrobial properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrofuraldehyde derivatives with altered antimicrobial properties, while reduction can produce amine derivatives with different biological activities.
科学研究应用
Nitrofuraldehyde diethylaminopropylsemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrofuran derivatives.
Biology: The compound is studied for its antimicrobial properties and its effects on bacterial cell structures.
Medicine: It is used in the development of antibacterial drugs and topical treatments for infections.
Industry: The compound is utilized in the production of antimicrobial coatings and materials for medical devices.
作用机制
The mechanism of action of nitrofuraldehyde diethylaminopropylsemicarbazone involves the inhibition of bacterial enzymes. The compound is reduced by bacterial nitroreductases to form reactive intermediates that interfere with the synthesis of DNA, RNA, and proteins. This disruption of essential cellular processes leads to bacterial cell death. The molecular targets include enzymes involved in the citric acid cycle and other metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone. These compounds share structural similarities and exhibit broad-spectrum antibacterial activity.
Uniqueness
Nitrofuraldehyde diethylaminopropylsemicarbazone is unique due to its specific chemical structure, which imparts distinct antimicrobial properties. Its effectiveness against a wide range of bacteria and its ability to undergo various chemical modifications make it a valuable compound in scientific research and medical applications.
属性
CAS 编号 |
5346-35-0 |
|---|---|
分子式 |
C13H22ClN5O4 |
分子量 |
347.80 g/mol |
IUPAC 名称 |
1-[3-(diethylamino)propyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea;hydrochloride |
InChI |
InChI=1S/C13H21N5O4.ClH/c1-3-17(4-2)9-5-8-14-13(19)16-15-10-11-6-7-12(22-11)18(20)21;/h6-7,10H,3-5,8-9H2,1-2H3,(H2,14,16,19);1H/b15-10+; |
InChI 键 |
IKDHWAQVARZDLL-GYVLLFFHSA-N |
手性 SMILES |
CCN(CC)CCCNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-].Cl |
规范 SMILES |
CCN(CC)CCCNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

silane](/img/structure/B14726699.png)







